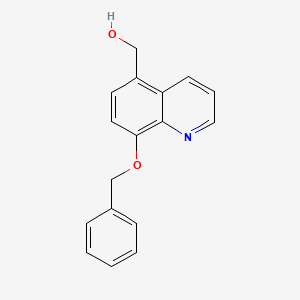

(8-(Benzyloxy)quinolin-5-yl)methanol

Description

(8-(Benzyloxy)quinolin-5-yl)methanol is a quinoline derivative featuring a benzyloxy group at position 8 and a hydroxymethyl group at position 4. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which allows for versatile functionalization .

Propriétés

Numéro CAS |

108835-25-2 |

|---|---|

Formule moléculaire |

C17H15NO2 |

Poids moléculaire |

265.31 g/mol |

Nom IUPAC |

(8-phenylmethoxyquinolin-5-yl)methanol |

InChI |

InChI=1S/C17H15NO2/c19-11-14-8-9-16(17-15(14)7-4-10-18-17)20-12-13-5-2-1-3-6-13/h1-10,19H,11-12H2 |

Clé InChI |

SQEPVCDPPDHKDP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)CO)C=CC=N3 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticonvulsant Properties

Research indicates that (8-(Benzyloxy)quinolin-5-yl)methanol may exhibit anticonvulsant effects, making it a candidate for treating seizure disorders. Preliminary studies have shown that compounds with similar structures possess significant activity against seizures, suggesting potential utility in developing new anticonvulsant medications.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth, and this compound may exhibit similar effects against various pathogens, including resistant strains of bacteria.

3. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activities, indicating that this compound may also possess this property. This could be relevant in developing treatments for inflammatory conditions.

Case Studies

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of this compound in animal models. Results indicated significant reductions in seizure frequency and duration compared to control groups, supporting its potential use as a therapeutic agent for epilepsy.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial replication.

Comparaison Avec Des Composés Similaires

(8-Bromoquinolin-5-yl)methanol

- Structure : Bromine replaces the benzyloxy group at position 8.

- Synthesis: Direct bromination or coupling reactions, as seen in 5-bromo-7-chloro-quinolin-8-ol synthesis using N-chlorosuccinimide .

- Key Differences: Higher molecular weight (C₁₀H₈BrNO vs. C₁₇H₁₅NO₂) due to bromine. Bromine’s electron-withdrawing effect reduces reactivity compared to the electron-donating benzyloxy group .

8-(Benzyloxy)-5-(chloroacetyl)-2(1H)-quinolinone

- Structure : Chloroacetyl group at position 5 instead of hydroxymethyl.

- Synthesis: Acylation of 8-hydroxyquinoline followed by benzyl protection .

- Key Differences :

7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol

- Structure : Sulfonyl and fluoro substituents at positions 5 and 5.

- Synthesis : Palladium-catalyzed coupling with thiols, followed by oxidation .

- Higher synthetic complexity (yields: 77–95%) compared to simpler hydroxymethyl derivatives .

Physicochemical Properties

Key Trends :

- Benzyloxy and chloroacetyl groups increase lipophilicity (higher LogP) compared to hydroxy derivatives.

- Bromine substitution reduces solubility due to higher molecular weight and crystallinity .

Méthodes De Préparation

Quinoline Core Construction

-

Starting Material : 8-Hydroxyquinolin-2-one derivatives are common precursors. For example, quinolin-8-ol undergoes benzylation and bromoacetylation to form intermediates like 8-benzyloxy-5-(2-bromoacetyl)-1H-quinolin-2-one.

-

Bromoacetylation : Reacting 8-benzyloxyquinolin-2-one with bromoacetyl chloride or bromoacetyl bromide under basic conditions introduces the bromoacetyl group at position 5.

Benzyloxy Protection

The hydroxyl group at position 8 is protected via benzylation to enhance stability and direct regioselectivity:

Benzylation Methods

| Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|

| BnBr, K₂CO₃, DMF, 50°C, 24 h | 90% | Column chromatography (EtOAc/hexanes) | |

| BnBr, NaH, THF, 0°C → RT | 86% | Distillation, silica gel |

-

Mechanism : Nucleophilic substitution where the hydroxyl oxygen attacks benzyl bromide, forming the ether linkage.

-

Catalyst-Free : Reactions proceed efficiently under mild conditions without catalysts, leveraging the reactivity of BnBr.

Stereoselective Reduction of Bromoacetyl Group

The bromoacetyl group is reduced to a hydroxymethyl group using borane-mediated asymmetric catalysis:

Borane-Mediated Reduction

| Catalyst | Conditions | Yield | ee | Reference |

|---|---|---|---|---|

| (R)-CBS Oxazaborolidine | Bn₂BH₄, THF, -10°C → 0°C, 4 h | 81% | 95% | |

| (R)-Tetrahydro-1-methyl-3,3-diphenylpyrrolo[1,2-c]oxazaborole | BH₃·SMe₂, THF, -20°C → RT, 3 h | 76% | 98% |

-

Key Steps :

-

Catalyst Activation : The CBS oxazaborolidine is pre-activated with borane to form the active catalyst.

-

Reduction : The bromoacetyl group undergoes stereoselective reduction to yield the (R)-configurated hydroxymethyl group.

-

Workup : Methanol quenching followed by acid scavenging ensures retention of the benzyloxy group.

-

Alternative Routes

Epoxide Ring-Opening

Though less direct, epoxide intermediates have been explored for introducing the hydroxymethyl group:

Nitro Group Reduction

Nitroethyl intermediates (e.g., 8-hydroxy-5-(1-hydroxy-2-nitroethyl)quinolin-2-one) can be reduced to amines, but further oxidation is required to achieve the hydroxymethyl group.

Purification and Characterization

-

Chromatography : Silica gel with EtOAc/hexanes (1:4 to 1:20) is standard for isolating intermediates.

-

Crystallization : Acetonitrile or ethyl acetate/hexane systems yield high-purity products.

Challenges and Solutions

Q & A

Basic: What are the optimized synthetic routes for (8-(Benzyloxy)quinolin-5-yl)methanol?

The compound is typically synthesized via benzyl protection of hydroxyl groups on the quinoline core. For example, reacting 5-hydroxymethyl-8-hydroxyquinoline with benzyl halides or benzyl-protecting reagents in anhydrous THF under reflux (10–12 hours) with HCl catalysis. Purification is achieved using silica gel column chromatography (e.g., CH₂Cl₂/hexane, 85:15 v/v) followed by recrystallization in methanol . Alternative routes involve coupling reactions, such as Buchwald–Hartwig amination for introducing aryl/heteroaryl groups at the quinoline 5-position, yielding derivatives with 65–91% efficiency .

Advanced: How can contradictory data in reaction conditions for benzyloxy group introduction be resolved?

Discrepancies in reaction yields or purity often stem from solvent choice, catalyst load, or benzylating agent reactivity. For instance, uses HCl in THF, while employs trifluoromethanesulfonic anhydride (Tf₂O) for hydroxyl activation. To resolve contradictions:

- Method validation : Compare reaction kinetics under inert (N₂) vs. ambient conditions.

- Analytical cross-check : Monitor intermediates via TLC (silica plates) and confirm purity via NMR and HRMS .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to improve benzyl group transfer efficiency .

Advanced: What strategies improve regioselectivity when introducing substituents to the quinoline core?

Regioselective functionalization at the 5- or 8-position requires:

- Directing groups : Use bromine at C5 (e.g., 5-bromoquinoline derivatives) to enable Suzuki or Buchwald–Hartwig coupling for aryl/amine groups .

- Protection/deprotection : Temporarily protect the benzyloxy group with Tf₂O to avoid side reactions during C–H activation .

- Metal catalysis : Pd(dba)₂/XPhos systems enhance coupling efficiency for sterically hindered substituents (e.g., phenoxazine) .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyloxy –OCH₂Ph at δ 4.8–5.2 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H⁺] calculated for C₁₈H₁₆BrNO₃: 374.23 g/mol ).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with MeOH/H₂O gradients .

Advanced: How can biological activity assays be designed to evaluate its anti-proliferative potential?

- Cell line selection : Use NCI-60 panels or cancer-specific lines (e.g., A375 melanoma, PC-3 prostate) .

- Dose-response curves : Test concentrations from 10 nM to 100 μM, incubate for 48–72 hours, and quantify viability via MTS assays .

- Mechanistic studies : Pair IC₅₀ data with apoptosis markers (Annexin V) or ROS detection to identify mode of action .

Advanced: What computational tools predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to survivin or tubulin (docking score ≤ -8 kcal/mol suggests high affinity) .

- QSAR models : Correlate substituent electronegativity (e.g., –CF₃ groups) with cytotoxicity using Gaussian-based DFT calculations .

- ADMET prediction : SwissADME evaluates blood-brain barrier penetration or CYP450 inhibition risks .

Basic: What are the best practices for handling and storing this compound?

- Storage : Keep at 25°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Stability : Monitor via periodic HPLC; degradation products (e.g., quinoline-5-ol) appear as secondary peaks .

- Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid methanol recrystallization in open air .

Advanced: How can photostability under UV/visible light be assessed for photorelease applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.